molecular formula C18H32N4O2S B2857332 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine CAS No. 743444-83-9

1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine

Cat. No.: B2857332
CAS No.: 743444-83-9
M. Wt: 368.54
InChI Key: CAPOAOKFKOHHTC-UHFFFAOYSA-N
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Description

1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a diethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-piperidin-1-ylsulfonylbenzene-1,2-diamine with 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzene ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylamino propyl chain and the piperidine ring play crucial roles in its binding affinity and specificity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(diethylamino)propylamine: Shares the diethylamino propyl chain but lacks the piperidine and sulfonyl groups.

    4-piperidin-1-ylsulfonylbenzene-1,2-diamine: Contains the piperidine and sulfonyl groups but lacks the diethylamino propyl chain.

Uniqueness

1-N-[3-(Diethylamino)propyl]-4-(piperidine-1-sulfonyl)benzene-1,2-diamine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino propyl chain and the piperidine ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2S/c1-3-21(4-2)12-8-11-20-18-10-9-16(15-17(18)19)25(23,24)22-13-6-5-7-14-22/h9-10,15,20H,3-8,11-14,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOAOKFKOHHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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